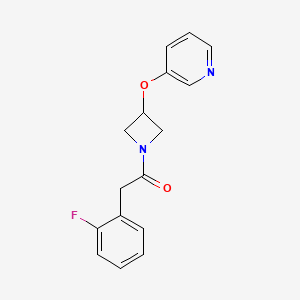

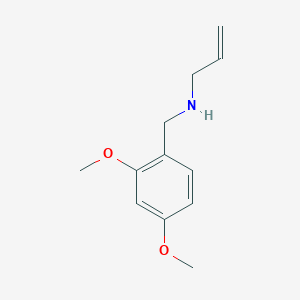

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). It was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of patients with EGFR T790M mutation-positive NSCLC.

Scientific Research Applications

Synthesis and Nicotinic Acetylcholine Receptor Binding Properties

The synthesis of 2-fluoro derivatives, including 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, has demonstrated potent and selective binding to human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtypes. These compounds have been labeled with fluorine-18 for PET imaging, showing promising properties for in vivo imaging of central nAChRs without binding to alpha7 nicotinic or 5HT3 receptors. This highlights their potential in neuroimaging and studying synaptic neurotransmitter concentrations (Doll et al., 1999).

Antibacterial and Antifungal Activities

Derivatives of 2-azetidinones have been synthesized and evaluated for their antidepressant and nootropic activities. Specifically, compounds with 2,5-dimethoxy and para-nitro substitutions showed significant antidepressant and nootropic effects, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. This opens avenues for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Discovery and Development of Cholesterol Absorption Inhibitors

The development of cholesterol absorption inhibitors has involved the synthesis of 2-azetidinone derivatives, demonstrating significant efficacy in lowering liver cholesteryl esters in animal models. This research underlines the role of structural modification in enhancing activity and blocking potential detrimental metabolic oxidation, illustrating the compound's role in medicinal chemistry and drug development (Rosenblum et al., 1998).

properties

IUPAC Name |

2-(2-fluorophenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2/c17-15-6-2-1-4-12(15)8-16(20)19-10-14(11-19)21-13-5-3-7-18-9-13/h1-7,9,14H,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGHDVCTQGOCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2F)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)

![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2609523.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)nicotinamide](/img/structure/B2609524.png)

![N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609526.png)